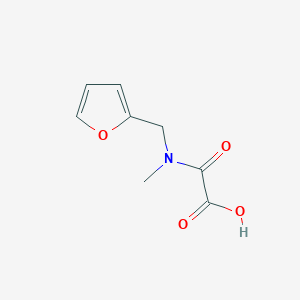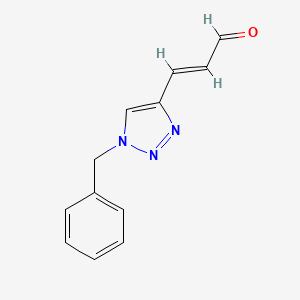
4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that contains a pyrrole ring Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the condensation of appropriate amines with pyrrole derivatives. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Known for its potential as an E.
3,4-Dimethyl-1H-pyrrole-2-carbohydrazide: Exhibits antimicrobial activity against various fungal strains.
Uniqueness
4-Amino-N,1-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-amino-N,1-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6-3-5(8)4-10(6)2/h3-4H,8H2,1-2H3,(H,9,11) |
Clave InChI |
FJSYUEVQWIQKMT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)


![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)




